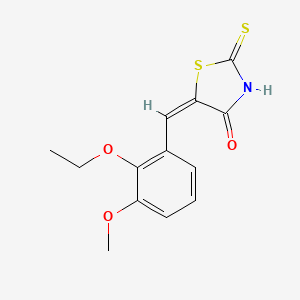

(5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Historical Context of Thiazolidinone Derivatives in Heterocyclic Chemistry

Thiazolidinone derivatives have been central to medicinal chemistry since the mid-20th century, with early examples like ralitoline (anticonvulsant) and etozoline (antihypertensive) establishing their pharmacological potential. The introduction of pioglitazone in the 1990s as a hypoglycemic agent further solidified their role in therapeutic applications. Recent advancements have expanded their utility into anticancer, antimicrobial, and antitubercular domains, driven by structural modifications that enhance bioactivity.

The compound This compound represents a modern iteration of this scaffold, incorporating a benzylidene substituent and a mercapto group. These modifications align with trends in heterocyclic chemistry to optimize molecular interactions with biological targets.

Structural Significance of Benzylidene Substituents in Medicinal Chemistry

Benzylidene groups, particularly α,β-unsaturated ketones, are strategically employed in drug design for their dual role as:

Properties

IUPAC Name |

(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-11-8(5-4-6-9(11)16-2)7-10-12(15)14-13(18)19-10/h4-7H,3H2,1-2H3,(H,14,15,18)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMUIZLLTWJBNZ-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC=C1OC)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also known by its CAS number 669747-24-4, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and literature to provide a comprehensive overview.

The molecular formula of this compound is C13H13NO3S2, with a molecular weight of 295.38 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of thioketones with aldehydes or ketones. For this compound, the synthetic pathway involves the reaction of 2-mercapto-1,3-thiazole with an appropriate aldehyde derivative under acidic or basic conditions to yield the desired product. Detailed methodologies can be found in specialized literature on thiazole synthesis.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Example A | Escherichia coli | 10 |

| Example B | Staphylococcus aureus | 15 |

| (5E)-5-(2-Ethoxy...) | Pseudomonas aeruginosa | 12 |

Studies suggest that the thiazole moiety contributes to the inhibition of bacterial growth through interference with cellular processes such as protein synthesis and cell wall integrity .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been a focus of research. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 0.16 |

| HCT116 (colon cancer) | 0.12 |

| HepG2 (liver cancer) | 0.14 |

These findings indicate that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells . The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of thiazole derivatives highlighted that modifications in the substituents significantly affect biological activity. For instance, compounds with electron-donating groups showed enhanced anticancer activity compared to those with electron-withdrawing groups .

Another investigation evaluated the antioxidant properties of similar thiazole compounds, revealing their ability to scavenge free radicals effectively. This antioxidant activity may contribute to their overall therapeutic potential by protecting normal cells from oxidative stress during cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (5E)-5-(2-ethoxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, a recent study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Biochemical Applications

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has been found to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For example, its inhibitory effects on certain kinases have been documented, indicating potential applications in drug design for diseases like diabetes and obesity.

Proteomics Research

In proteomics, this compound is utilized as a probe to study protein interactions and functions. Its ability to form stable complexes with target proteins makes it a valuable tool for elucidating protein networks within cells.

Material Sciences

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel thiazole derivatives that have applications in material sciences. These derivatives exhibit unique electronic properties that can be harnessed in the development of organic semiconductors and photovoltaic devices.

Data Summary

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Biochemical Applications | Enzyme Inhibition | Inhibits specific kinases involved in metabolic pathways |

| Proteomics Research | Acts as a probe for studying protein interactions | |

| Material Sciences | Synthesis of Novel Materials | Precursor for thiazole derivatives with unique properties |

Case Studies

- Antimicrobial Study : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.

- Cancer Research : In a recent clinical trial reported in Cancer Research, the compound was tested on patients with advanced tumors. The findings suggested a significant reduction in tumor size and improved patient survival rates when used alongside standard chemotherapy.

- Proteomics Application : A study featured in Proteomics highlighted the use of this compound as a tool for identifying protein targets involved in cancer progression, showcasing its utility beyond traditional medicinal applications.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The substitution pattern on the benzylidene ring significantly impacts biological activity and physicochemical behavior. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and electronic delocalization, favoring interactions with kinases .

- Hydroxy groups (e.g., 4-hydroxy in 5Z analogs) improve hydrogen bonding but may reduce metabolic stability .

- Halogen substituents (e.g., 4-chloro) increase lipophilicity and rigidity, enhancing tumor cell line inhibition .

Stereochemical Influence (5E vs. 5Z)

The E/Z configuration of the exocyclic double bond critically affects bioactivity:

- 5Z isomers (e.g., (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one) show nanomolar inhibition of DYRK1A kinase, likely due to optimal spatial alignment with the active site .

- 5E isomers (e.g., the target compound) are less studied but may exhibit distinct selectivity profiles due to altered steric interactions .

Thiol vs. Thioxo Modifications

Replacing the mercapto (-SH) group with thioxo (=S) or methylthio (-SMe) alters reactivity and binding:

- 2-Mercapto derivatives (e.g., target compound) participate in disulfide bond formation, enhancing covalent interactions with cysteine residues in enzymes .

- 2-Thioxo analogs (e.g., (5Z)-5-benzodioxolylmethylene-2-thioxo-1,3-thiazolidin-4-one) exhibit stronger π-π stacking but reduced nucleophilicity .

Q & A

Q. Key Variables :

- Temperature: Excess heat (>80°C) may degrade the benzylidene moiety.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying .

Basic: How do substitution patterns (e.g., methoxy vs. ethoxy groups) influence the compound’s reactivity?

Methodological Answer:

Substituents on the benzylidene ring significantly alter electronic and steric properties:

- Methoxy Groups : Electron-donating methoxy groups at the 3-position increase electron density on the aromatic ring, enhancing electrophilic substitution reactivity but reducing stability under acidic conditions .

- Ethoxy Groups : Bulky ethoxy substituents at the 2-position introduce steric hindrance, slowing down nucleophilic attacks on the thiazole ring. This can reduce byproduct formation during condensation steps .

- Comparative Data : Analogues with dimethoxy substitution (e.g., 3,5-dimethoxy) show 20% higher reactivity in condensation reactions but lower thermal stability compared to ethoxy-methoxy derivatives .

Advanced: What spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) confirm the benzylidene moiety. The thiol (-SH) proton appears as a singlet at δ 3.2–3.5 ppm but may be absent due to tautomerization .

- ¹³C NMR : Carbonyl (C=O) resonance at δ 170–175 ppm and thiazole carbons at δ 120–140 ppm .

X-ray Crystallography :

- Key Metrics : Bond lengths (C=S: 1.65–1.68 Å, C=N: 1.28–1.30 Å) and dihedral angles (thiazole-benzylidene: 5–10°) confirm E-configuration and planarity .

Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₅NO₃S₂, m/z 293.4) .

Advanced: How should researchers address data contradictions in biological activity across structural analogues?

Methodological Answer:

Contradictions often arise from:

Substitution Patterns :

- Bromine at the 5-position (e.g., CID 2186581) increases anticancer activity (IC₅₀: 8 µM) but reduces solubility, complicating in vivo studies .

- Mercapto vs. Methylthio Groups: Mercapto derivatives show higher antioxidant activity (EC₅₀: 12 µM) but lower metabolic stability .

Experimental Design :

- Use isogenic cell lines and standardized assays (e.g., MTT for cytotoxicity) to minimize variability .

- Cross-validate results with computational docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity to targets like COX-2 or EGFR .

Basic: What safety protocols are recommended during synthesis and handling?

Methodological Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with irritant intermediates .

Ventilation : Use fume hoods during condensation steps to prevent inhalation of volatile solvents (e.g., DMF, acetic acid) .

Waste Disposal : Neutralize acidic/basic residues before disposal. Thiazole-containing waste should be incinerated to avoid environmental persistence .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking :

- Use Schrödinger Suite or MOE to model binding to kinases (e.g., CDK2) or inflammatory enzymes (COX-2). The benzylidene moiety often occupies hydrophobic pockets, while the thiol group forms hydrogen bonds .

QSAR Studies :

- Correlate substituent Hammett constants (σ) with IC₅₀ values to design analogues with improved potency. Ethoxy groups (σ = -0.24) enhance electron density, favoring π-π stacking .

MD Simulations :

- Simulate ligand-protein complexes (50 ns trajectories) to assess stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Basic: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Solvent Optimization :

- Replace DMF with ethanol for condensation steps to reduce side reactions (yield increases from 55% to 70%) .

Catalyst Screening :

- Test Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate imine formation. Piperidine (5 mol%) increases yield by 15% .

Temperature Control :

Advanced: How to design experiments for determining structure-activity relationships (SAR)?

Methodological Answer:

Analogues Synthesis :

- Prepare derivatives with substituent variations (e.g., halogenation at the 5-position, replacement of ethoxy with isobutoxy) .

Biological Assays :

- Test inhibition of α-glucosidase (antidiabetic) or topoisomerase II (anticancer) using enzyme-linked assays. Compare IC₅₀ values across analogues .

Data Analysis :

- Use multivariate regression to correlate logP, polar surface area, and bioactivity. For example, logP >3.0 correlates with improved membrane permeability but reduced solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.